Phleomycin D1 - 11031-11-1

Phleomycin D1

Catalog Number: EVT-1455359
CAS Number: 11031-11-1
Molecular Formula: C55H86N20O21S2
Molecular Weight: 1427.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phleomycin D1 is a copper-chelating glycopeptide antibiotic belonging to the bleomycin family. [, ] These antibiotics are known for their potent antitumor activity. [] While structurally similar to bleomycin A2, phleomycin D1 exhibits distinct interactions with deoxyribonucleic acid (DNA). [] Its unique properties make it a valuable tool for various scientific research applications, particularly in molecular biology and genetics.

Chemical Reactions Analysis

The provided literature primarily focuses on the interaction of phleomycin D1 with DNA and doesn't elaborate on other chemical reactions it might undergo. [, ] Further research focusing on its chemical reactivity with different molecules and under various reaction conditions is needed.

Applications
  • Genetic Transformation: Phleomycin D1 and its analogs, like Zeocin, serve as effective selection markers in genetic transformation protocols. [, ] They are used in various organisms, including the diatom Phaeodactylum tricornutum, to identify and select successfully transformed cells carrying the resistance gene. [] This application is crucial for developing genetically modified organisms with desired traits.
  • Studying DNA Damage and Repair: Phleomycin D1's ability to induce DNA damage makes it valuable for studying DNA repair mechanisms. [] Research using yeast strains deficient in specific DNA repair pathways, like AP endonuclease (APN1), demonstrated the role of alternative repair pathways in response to phleomycin D1 induced DNA damage. []
  • Investigating Drug Synergism: Phleomycin D1's distinct interaction with DNA compared to other antitumor antibiotics like bleomycin A2 makes it a valuable tool for studying potential synergistic effects in combination therapies. [] Understanding how these drugs influence each other's activity at the molecular level could lead to more effective treatment strategies for cancer and other diseases.

Bleomycin A2

Compound Description: Bleomycin A2 is a glycopeptide antibiotic with potent antitumor activity. It functions by binding to DNA and inducing both single-strand and double-strand breaks . The DNA-degradative activity of Bleomycin A2 is influenced by the conformational state of the DNA molecule, with activity increasing as negative superhelical turns are removed .

BBM-928A

Compound Description: BBM-928A is a peptide antitumor antibiotic that binds to DNA in a bifunctional intercalative manner . While it doesn't directly cause DNA strand breaks, it can alter DNA superhelicity, impacting the activity of other DNA-damaging agents .

Relevance: BBM-928A's ability to alter DNA conformation makes it relevant to the study of Phleomycin D1. Research indicates that the DNA-degradative activity of Phleomycin D1, unlike Bleomycin A2, is minimally affected by changes in DNA superhelicity induced by BBM-928A . This highlights a key difference in how Phleomycin D1 and Bleomycin A2 interact with and cleave DNA.

Echinomycin

Compound Description: Echinomycin is another peptide antitumor antibiotic with a similar bifunctional intercalative binding mode to DNA as BBM-928A . Like BBM-928A, it does not directly cleave DNA.

Relevance: Echinomycin serves as a comparative compound in understanding the DNA-binding properties of BBM-928A. Both compounds exhibit distinct binding site preferences on DNA compared to ethidium bromide, suggesting a different mode of interaction with the DNA helix . While not directly involved in DNA cleavage, the study of echinomycin contributes to a broader understanding of how compounds interact with DNA, which is relevant to the mechanism of action of Phleomycin D1.

Ethidium Bromide

Compound Description: Ethidium bromide is a DNA intercalating agent widely used as a fluorescent tag for nucleic acid visualization . Its intercalation into DNA leads to unwinding of the DNA helix and changes in superhelicity.

Relevance: Ethidium bromide is used as a tool to manipulate DNA superhelicity in studies investigating the impact of DNA conformation on the activity of Phleomycin D1 and Bleomycin A2 . It helps to differentiate the DNA-cleavage behavior of Phleomycin D1 and Bleomycin A2, showing that the activity of Bleomycin A2 is more sensitive to changes in DNA superhelicity induced by ethidium bromide compared to Phleomycin D1 .

Zeocin

Compound Description: Zeocin is a formulation of Phleomycin D1 and is used as a selection marker in genetic transformation experiments due to its ability to cause cell death by inducing DNA strand breaks .

Relevance: Zeocin is directly derived from Phleomycin D1 and shares its mechanism of action. It showcases the practical application of Phleomycin D1's DNA-damaging properties in a biological research setting .

Nourseothricin

Compound Description: Nourseothricin is an antibiotic that inhibits protein synthesis and is also used as a selection marker in genetic transformation experiments .

Relevance: While not structurally related and having a different mechanism of action than Phleomycin D1, Nourseothricin is relevant in the context of developing alternative selection markers for genetic transformations. The search for new markers like blasticidin-S is driven by the need to perform multiple consecutive genetic manipulations, which is limited by the number of available selection markers like Zeocin (Phleomycin D1) and Nourseothricin .

Blasticidin-S

Compound Description: Blasticidin-S is an antibiotic that inhibits protein synthesis in prokaryotes and eukaryotes . Resistance to blasticidin-S is conferred by the blasticidin-S deaminase gene (bsr).

Relevance: Blasticidin-S, alongside its resistance gene bsr, is investigated as a potential new selection marker for genetic transformation, particularly in diatoms like Phaeodactylum tricornutum . This is directly relevant to the use of Zeocin, derived from Phleomycin D1, as a selection marker. The identification and utilization of new selection markers like blasticidin-S expand the toolkit for genetic manipulation, providing alternatives to Phleomycin D1 and broadening the possibilities for research and biotechnological applications.

Properties

CAS Number

11031-11-1

Product Name

Phleomycin D1

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C55H86N20O21S2

Molecular Weight

1427.532

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O

Synonyms

Phleomycin D1;PLM D1

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